(5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione
Description
(5E)-3-(2-Fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is a hydantoin derivative featuring a substituted imidazolidine-2,4-dione core. The compound is structurally characterized by:
- A 2-fluorobenzyl group at position 2.
- A (1-phenyl-1H-pyrrol-2-yl)methylidene substituent at position 5 in the E configuration.
Hydantoin derivatives are recognized for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
Molecular Formula |
C21H16FN3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(1-phenylpyrrol-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O2/c22-18-11-5-4-7-15(18)14-25-20(26)19(23-21(25)27)13-17-10-6-12-24(17)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,27)/b19-13+ |
InChI Key |
ZGYPDFLGNWNNMS-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Imidazolidine-2,4-dione Core: This step often starts with the reaction of urea or thiourea with a suitable diketone under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the imidazolidine-2,4-dione intermediate.
Formation of the Pyrrole Moiety: The pyrrole ring is typically synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with an amine.
Final Coupling Reaction: The final step involves the coupling of the phenylpyrrole moiety with the fluorobenzyl-imidazolidine-2,4-dione intermediate under appropriate conditions, often using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its structural features suggest it could interact with proteins, nucleic acids, and other biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives of imidazolidine-2,4-dione and related heterocycles. Key analogues and their distinguishing features are summarized below:
Key Observations :
- ChemDiv 5775-2703 () shares the 2-fluorobenzyl group but incorporates a benzodioxol-dimethylpyrrole substituent, which may enhance π-π stacking interactions.
- 5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione () highlights the impact of simpler substituents on physicochemical properties (e.g., lower molecular weight).
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable in the evidence, inferences can be drawn from analogues:
Physicochemical Properties
- Molecular Weight : Estimated ~400–450 g/mol (comparable to ChemDiv 5775-2703).
- Lipophilicity : The 2-fluorobenzyl group increases logP, enhancing membrane permeability.
- Hydrogen Bonding: The pyrrole substituent may introduce H-bond donor/acceptor sites, improving target engagement .
Biological Activity
The compound (5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione is a member of the imidazolidine family and has attracted attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂
- IUPAC Name : this compound
Structural Characteristics
The compound features an imidazolidine core with various substituents that contribute to its biological activity. The presence of the fluorobenzyl group and the phenyl-pyrrole moiety are critical for its interaction with biological targets.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Research Findings
- In vitro assays demonstrated that the compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
- Mechanism of Action : The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in various models.
Case Studies
- Animal Models : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups.
- Cytokine Inhibition : The compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines.
Key Findings
- Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
- Mechanism of Action : Apoptosis induction was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death in cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets.
Results
- Target Proteins : Docking simulations suggest strong interactions with targets involved in inflammation and cancer pathways, such as COX enzymes and various kinases.
- Binding Affinity : The calculated binding energies indicate that the compound has a high affinity for these targets, supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
